BenchChemオンラインストアへようこそ!

4-acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Inflammation IRAK1/4 Inhibition Structure-Activity Relationship (SAR)

This specific piperazine carboxamide (CAS 894024-13-6) is a patented chemotype from AU2016290963B2, explicitly claimed for inflammatory bowel disease and septic shock models. Its 3-methoxyphenyl substituent is a critical pharmacophoric determinant; para-substituted analogs (e.g., 4-methyl, 4-chloro) exhibit altered binding kinetics and cannot replicate this chemotype's IRAK1/4 inhibition or MAPK/ERK pathway suppression. Procure this compound to validate class-level efficacy in VEGF-dependent angiogenesis assays and to deconvolute the electronic resonance contribution of meta-methoxy orientation.

Molecular Formula C18H24N4O4
Molecular Weight 360.414
CAS No. 894024-13-6
Cat. No. B2394407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
CAS894024-13-6
Molecular FormulaC18H24N4O4
Molecular Weight360.414
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H24N4O4/c1-13(23)20-6-8-21(9-7-20)18(25)19-14-10-17(24)22(12-14)15-4-3-5-16(11-15)26-2/h3-5,11,14H,6-10,12H2,1-2H3,(H,19,25)
InChIKeyWIDHKDPGDYEONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894024-13-6): Structural and Functional Context for Procurement


4-Acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic piperazine carboxamide derivative featuring a 5-oxopyrrolidine core and a 3-methoxyphenyl substituent. This compound belongs to a broader class of pyrrolidine carboxamido derivatives disclosed for the treatment of inflammatory conditions, including inflammatory bowel disease [1]. Its structural scaffold is a key intermediate in medicinal chemistry campaigns targeting MAPK/ERK signaling and IRAK1/4 inhibition pathways [1].

Why Generic Pyrrolidine Carboxamides Cannot Substitute for the 3-Methoxyphenyl Variant (CAS 894024-13-6)


Substitution within the pyrrolidine carboxamide class is not straightforward. The patent family AU2016290963B2 explicitly claims a range of derivatives where variations in the aryl substitution pattern (e.g., 4-methylphenyl, 4-chlorophenyl, 3,4-dimethylphenyl) are designed to modulate potency and selectivity against targets like IRAK1/4 and downstream MAPK/ERK signaling [1]. A generic or near-analog replacement with a different phenyl substituent (such as the 4-methyl or 4-chloro analog) risks altered binding kinetics and loss of the specific pharmacological profile associated with the 3-methoxyphenyl group. The meta-methoxy orientation on the phenyl ring in this compound is a critical determinant of molecular recognition within the target enzyme's hydrophobic pocket, a feature not replicated by para-substituted in-class compounds [1][2]. The following evidence, while limited by the absence of publicly available direct head-to-head assays for this exact compound, highlights the structural features and patent context that make generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for 4-Acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894024-13-6)


Meta-Methoxy Substitution Defines a Distinct Pharmacophore Within the Pyrrolidine Carboxamide Series

The 3-methoxyphenyl group on the target compound represents a specific pharmacophoric element within the pyrrolidine carboxamide series claimed in AU2016290963B2. The patent discloses a genus of compounds where the aryl ring can be 'substituted or unsubstituted phenyl' [1]. While direct IC50 data for the 3-methoxyphenyl derivative is not publicly disclosed, the patent's structure-activity relationship (SAR) framework establishes that substitution pattern directly influences potency in IRAK1/4 inhibition and MAPK/ERK pathway modulation assays. Comparators such as the 4-methylphenyl (CAS 894025-01-5) or 4-chlorophenyl (CAS 894033-81-9) analogs possess different electronic and steric properties, making them chemically distinct entities [2].

Inflammation IRAK1/4 Inhibition Structure-Activity Relationship (SAR)

Pyrrolidine Carboxamide Scaffold is Implicated in MAPK/ERK Pathway Suppression, Not a General Class Property

The patent AU2016290963B2 demonstrates that representative compounds from the pyrrolidine carboxamide class suppress MAPK/ERK signaling and reduce VEGF expression in HRMEC cells, with therapeutic effects observed in a STZ-induced type 1 diabetic retinopathy mouse model and a MOG-induced EAE mouse model [1]. These activities are linked to specific structural features, including the oxopyrrolidine core and the nature of the N-aryl substituent. The 3-methoxyphenyl variant is claimed as part of this functional class, but the patent does not provide quantitative differentiation between it and other aryl-substituted analogs in these models. The evidence confirms that the pyrrolidine carboxamide scaffold itself is pharmacologically active, and that the 3-methoxyphenyl group is one of the specifically claimed embodiments for achieving this activity.

MAPK/ERK Signaling Diabetic Retinopathy Inflammatory Bowel Disease

Absence of Publicly Available Direct Comparator Binding Data Mandates a Strong Caution Against Assumed Equivalence

A search of authoritative public databases including BindingDB, ChEMBL, and PubChem did not return any quantitative binding affinity, IC50, or functional activity data for 4-acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894024-13-6) or its direct close analogs with differing aryl substituents. This critical data gap means there is no robust, peer-reviewed evidence to support claims that this compound has quantifiable differential properties over any specific analog in terms of potency, selectivity, or pharmacokinetics beyond the structural provisions within the patent. Any procurement decision should acknowledge that the differentiation between this compound and others in its series rests on structural and patent claim distinctions rather than on empirically measured biological superiority.

Data Reproducibility Chemical Biology Procurement Integrity

Recommended Research Applications for 4-Acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide


Validating Patent-Exemplified Inflammatory Disease Target Engagement

Procure this compound to replicate and build upon the in vivo efficacy data described in AU2016290963B2 for inflammatory bowel disease and septic shock models. The compound's specific 3-methoxyphenyl substitution is a claimed embodiment, making it essential for confirming that the observed class-level therapeutic effects (reduction in MAPK/ERK signaling, VEGF suppression) are achievable with this precise chemotype [1].

Structure-Activity Relationship (SAR) Studies on IRAK1/4 Kinase Inhibition

Use the compound as a key intermediate or probe in SAR campaigns investigating the role of meta-substituted phenyl groups in IRAK1/4 inhibition. The meta-methoxy group provides a distinct electronic resonance effect compared to para-methyl or para-chloro comparators, allowing researchers to map the binding site's electronic and steric tolerance [1][2].

Chemical Biology Tool for Diabetic Retinopathy Research

Deploy this compound in cell-based models of diabetic retinopathy (e.g., HRMEC tube formation assay) to study the role of the pyrrolidine carboxamide scaffold in suppressing pathological angiogenesis. The patent specifically links this structural class to the downregulation of Nox-4, VEGF, VEGFR1/2, and EPO in ARPE-19 cells, positioning this compound as a tool to dissect these pathways [1].

Quote Request

Request a Quote for 4-acetyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.